
3-amino-N,N-dietil-4-hidroxi-5-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide is a derivative of benzamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with modifications on the benzamide moiety have been studied for various biological activities, including antiemetic, parasympathomimetic, and anticancer activities .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multiple steps, including condensation reactions, methylation, and functional group transformations. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was achieved through a series of reactions starting from 4-amino-2-hydroxybenzoic acid, including methylation, thiocyanation, ethylation, and oxidation .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an amide bond and various substituents on the benzene ring, which can significantly influence the compound's properties. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with values obtained using density functional theory (DFT) . The molecular electrostatic potential (MEP) surface map was also investigated to understand the electronic characteristics of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines to form 3-amino-4-arylisoquinolinones is an example of a C-H bond activation and formal [4 + 2] cycloaddition mechanism . These reactions are crucial for creating complex architectures and can be further transformed into other compounds, such as dibenzo[c,f][1,8]naphthyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be studied to understand their interactions in different environments. For instance, the molar refractivity and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate were calculated from density and refractive index data, showing stronger polarizability effects with an increase in drug concentration .
Aplicaciones Científicas De Investigación
Investigación Oncológica
3-amino-N,N-dietil-4-hidroxi-5-metoxibenzamida: puede desempeñar un papel en la investigación del cáncer debido a su similitud estructural con compuestos que han mostrado potencial en la activación de SHP1 . SHP1 es una proteína tirosina fosfatasa involucrada en la regulación negativa del crecimiento y la proliferación celular. Al modular la actividad de SHP1, los investigadores pueden explorar vías terapéuticas para el tratamiento de diversos tipos de cáncer.
Antioxidante y Captación de Radicales Libres
Se ha informado que los derivados de benzamida poseen propiedades antioxidantes . El grupo metoxi presente en This compound podría contribuir a su capacidad para eliminar radicales libres, lo que lo convierte en un compuesto de interés para la investigación de enfermedades relacionadas con el estrés oxidativo.
Actividad Antibacteriana
La potencial actividad antibacteriana del compuesto podría explorarse debido a la presencia de los grupos amino y metoxi, que a menudo se observan en moléculas con propiedades antimicrobianas . Esto podría conducir al desarrollo de nuevos agentes antibacterianos o al estudio de mecanismos de resistencia.
Propiedades
IUPAC Name |
3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-14(5-2)12(16)8-6-9(13)11(15)10(7-8)17-3/h6-7,15H,4-5,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZAMYBDLUVUJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

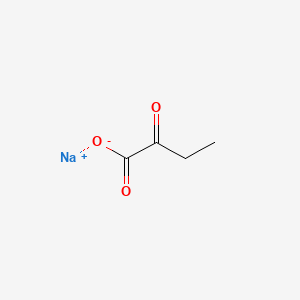
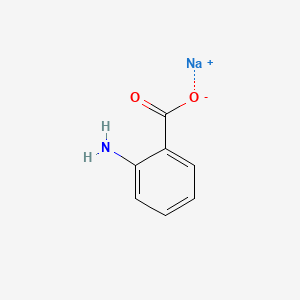


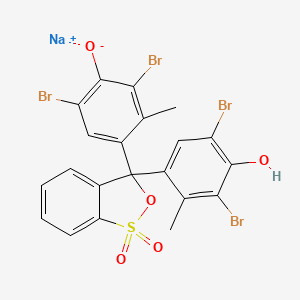

![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)


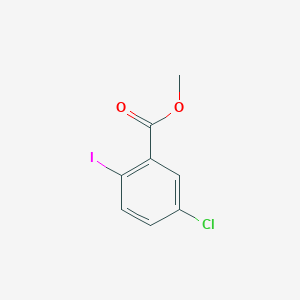
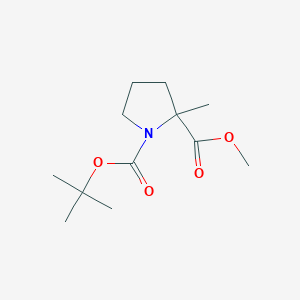
![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)

